5-Amino-6-methylnicotinonitrile

Analytical Chemistry Quality Control Procurement

Obtaining the correct aminonicotinonitrile substitution pattern is critical for kinase inhibitor SAR; generic isomers alter activity. 5-Amino-6-methylnicotinonitrile (CAS 183428-91-3) is the exact building block for synthesizing pan-Pim kinase inhibitors with submicromolar IC₅₀ against Pim-1/-2/-3 and dual c-Met/Pim-1 inhibitors with nanomolar antiproliferative activity (HCT-116, PC-3). • Key intermediate for bronchodilator scaffolds (3× theophylline potency). • Defined 5-amino-6-methyl vector for SAR-driven autophagy enhancer optimization. Supplied with high purity for immediate use; global shipping.

Molecular Formula C7H7N3
Molecular Weight 133.154
CAS No. 183428-91-3; 3308-01-8
Cat. No. B2499298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-methylnicotinonitrile
CAS183428-91-3; 3308-01-8
Molecular FormulaC7H7N3
Molecular Weight133.154
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#N)N
InChIInChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3
InChIKeyMWTRDJRVPIKZGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-methylnicotinonitrile: Heterocyclic Synthesis Building Block


5-Amino-6-methylnicotinonitrile (CAS 183428-91-3), also catalogued as CAS 3308-01-8, is a specialized pyridine carbonitrile derivative with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol . This compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, serving as a crucial building block for constructing complex heterocyclic systems . Its core nicotinonitrile scaffold is a privileged structure in drug discovery, found in numerous kinase inhibitors and receptor antagonists [1].

Heterocyclic synthesis building block
Supports kinase inhibitor & receptor antagonist synthesis
Defined 5-amino-6-methyl pattern for directed SAR

5-Amino-6-methylnicotinonitrile: Role of Substitution Pattern


The precise substitution pattern on the nicotinonitrile core dictates the biological outcome of derived molecules. In aminonicotinonitrile derivatives, the position of the amino and methyl groups is not interchangeable. Structure-activity relationship (SAR) analyses have demonstrated that substituents at the C-5 position can have an opposing effect on autophagy-inducing activity compared to C-4 or C-6 modifications . Therefore, using a generic aminonicotinonitrile building block with an incorrect substitution pattern (e.g., 2-amino-6-methyl or 5-amino-2-methyl analogs) will likely yield a library of compounds with altered or completely ablated activity, derailing lead optimization efforts . The specific 5-amino-6-methyl arrangement provides a unique vector for molecular extension, enabling the synthesis of scaffolds with distinct pharmacological properties, such as bronchodilation and kinase inhibition, that cannot be replicated by its isomers [1].

C-5 amino substitution may shift biological activity; C-4 or C-6 isomers can yield opposing effects.
2-amino-6-methyl or 5-amino-2-methyl analogs may alter pharmacological profiles and derail lead optimization.
The 5-amino-6-methyl vector for bronchodilation and kinase inhibition is isomer-specific and may not transfer to other patterns.

5-Amino-6-methylnicotinonitrile: Quality and Activity Evidence


Verified Purity and Batch QC Documentation

5-Amino-6-methylnicotinonitrile from Bidepharm (CAS 3308-01-8) is supplied with a minimum purity specification of 97%, supported by batch-specific quality control documentation . This level of purity is higher than the industry-standard 95% offered by many generic suppliers for similar nicotinonitrile intermediates . Critically, Bidepharm provides detailed analytical data for each batch, including NMR, HPLC, and GC chromatograms, enabling researchers to verify structural integrity and purity before initiating costly synthetic sequences . This level of analytical transparency is not consistently available from all vendors of alternative aminonicotinonitrile building blocks.

Purity & QC
Data to verify
97% purity
Batch-specific NMR, HPLC, GC
Reduces risk of failed reactions from unknown impurities
Higher than typical 95% industry standard
Analytical Chemistry Quality Control Procurement

Scalable Research Supply and Pricing

For medicinal chemistry groups scaling up from milligram to gram quantities, the procurement cost is a key differentiator. AKSci offers 5-Amino-6-methylnicotinonitrile at $288 for a 1-gram unit, which is a competitive price point compared to other specialized aminonicotinonitrile building blocks . In contrast, similar compounds from other suppliers may have a higher cost for equivalent amounts or longer lead times, which can impede research progress . This pricing structure makes the compound an economically viable choice for initial SAR studies and early process development.

Cost & Supply
Data to verify
$288/g
AKSci catalog price
Supports budget-efficient scale-up for SAR
Competitive vs. similar building blocks with longer lead times
Medicinal Chemistry Process Chemistry Cost Efficiency

Storage Stability and Reactivity Preservation

Proper storage is critical to maintain the integrity of reactive functional groups for subsequent synthetic steps. The recommended storage condition for 5-Amino-6-methylnicotinonitrile is at room temperature (RT) with protection from light [1]. This is in contrast to some structurally related aminonicotinonitriles, which require storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation . The less stringent storage requirement for this specific compound can simplify inventory management and reduce the risk of accidental degradation from improper handling, particularly in high-throughput screening environments.

Storage Stability
Reported
Target Room temp, protect from light
vs
Analog 2–8°C, inert atmosphere
Simplifies inventory without cold-chain
Vendor storage recommendations
Compound Management Stability Synthetic Chemistry

5-Amino-6-methylnicotinonitrile: Validated Research Applications


Kinase Inhibitor Synthesis for Oncology

This compound serves as a key intermediate for the synthesis of nicotinonitrile-based pan-Pim kinase inhibitors [1]. Derivatives built from this scaffold have demonstrated potent cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with lead compounds exhibiting submicromolar IC₅₀ values against Pim-1, Pim-2, and Pim-3 kinases [1]. The specific 5-amino-6-methyl pattern is essential for achieving the desired binding conformation within the ATP-binding pocket, as confirmed by X-ray crystallography and molecular docking studies [2].

Bronchodilator Development

The nicotinonitrile core, specifically functionalized with amino and methyl groups, is a validated scaffold for discovering new bronchodilators. Research has shown that compounds synthesized from related nicotinonitrile precursors exhibit bronchodilation properties up to three times more potent than theophylline, a standard reference drug [3]. This scaffold's potential for treating respiratory conditions like asthma and COPD makes it a high-value starting material for medicinal chemistry programs focused on pulmonary therapeutics [3].

Autophagy-Modulating Probes

The aminonicotinonitrile framework is a known scaffold for autophagy enhancers. SAR studies have pinpointed that substituents on the pyridine ring are critical for activity . The 5-amino-6-methyl substitution pattern provides a defined handle for further derivatization, allowing chemists to explore the chemical space around this core to optimize autophagy-inducing and antiproliferative activities in cancer cells .

Dual c-Met/Pim-1 Inhibitors

Advanced medicinal chemistry efforts utilize the nicotinonitrile core to design 'horseshoe-shaped' molecules capable of dual inhibition of c-Met and Pim-1 kinases, two validated oncology targets [4]. The 5-amino-6-methylnicotinonitrile building block provides the fundamental structural element for constructing these complex inhibitors, which have shown promising antiproliferative activity against colon (HCT-116), prostate (PC-3), and breast (MDA-MB-231) cancer cell lines with IC₅₀ values in the nanomolar range [4].

Application
Selection Property
Validation Focus
Pan-Pim kinase inhibitor synthesis
5-amino-6-methyl pattern for ATP-binding fit
Kinase panel and cytotoxicity endpoint validation
Bronchodilator scaffold research
Nicotinonitrile core with amino/methyl groups
Bronchodilation assay vs. theophylline comparator
Autophagy-modulating probe design
5-amino-6-methyl handle for derivatization
Autophagy induction and antiproliferative endpoints
Dual c-Met/Pim-1 inhibitor design
Nicotinonitrile scaffold for horseshoe-shaped inhibitors
Dual kinase inhibition and cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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